molecular formula C13H20O2 B8001426 2-(4-Butoxy-2-methylphenyl)ethanol

2-(4-Butoxy-2-methylphenyl)ethanol

Cat. No.: B8001426
M. Wt: 208.30 g/mol
InChI Key: UGYRRYOVETULPY-UHFFFAOYSA-N
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Description

2-(4-Butoxy-2-methylphenyl)ethanol is a substituted phenylethanol derivative characterized by a butoxy group (-O-C₄H₉) at the para position and a methyl group (-CH₃) at the ortho position on the phenyl ring, with an ethanol (-CH₂CH₂OH) side chain. The butoxy group enhances lipophilicity, which may influence solubility and bioavailability, while the methyl group contributes to steric effects and stability .

Properties

IUPAC Name

2-(4-butoxy-2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-3-4-9-15-13-6-5-12(7-8-14)11(2)10-13/h5-6,10,14H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYRRYOVETULPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxy-2-methylphenyl)ethanol can be achieved through several synthetic routes. One common method involves the alkylation of 4-butoxy-2-methylphenol with ethylene oxide under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack on the ethylene oxide, resulting in the formation of the desired ethanol derivative.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Butoxy-2-methylphenyl)ethanol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxy-2-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Formation of 2-(4-Butoxy-2-methylphenyl)acetaldehyde or 2-(4-Butoxy-2-methylphenyl)acetone.

    Reduction: Formation of 2-(4-Butoxy-2-methylphenyl)ethane.

    Substitution: Formation of 2-(4-Butoxy-2-methylphenyl)ethyl chloride or bromide.

Scientific Research Applications

2-(4-Butoxy-2-methylphenyl)ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Butoxy-2-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s phenyl ring can participate in π-π interactions, further modulating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

Alkoxy Group Variations
  • 2-(4-Methoxyphenyl)ethanol analogs: Compounds like ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate (CAS 951888-68-9) exhibit a methoxy group instead of butoxy.
  • 2-(4-Ethoxyphenyl)ethanol analogs: Ethyl 2-(4-ethoxy-2-methylphenyl)-2-oxoacetate (CAS 1368196-72-8) shows intermediate lipophilicity between methoxy and butoxy derivatives. Ethoxy groups may balance solubility and membrane permeability in pharmaceutical applications .
  • 2-(4-Isobutoxyphenyl)ethanol analogs: Branched isobutoxy groups (e.g., CAS 1369416-07-8) could increase steric hindrance, affecting binding affinity in enzyme inhibition assays compared to linear butoxy chains .
Methyl Group Position and Additional Substituents
  • 2-(4-Hydroxy-3-methoxyphenyl)ethanol: This compound (from ) replaces the butoxy group with hydroxyl and methoxy groups, significantly altering polarity and hydrogen-bonding capacity. Such substitutions enhance tyrosinase inhibition (e.g., 26.3% inhibition at 1 mM), suggesting that electron-donating groups improve bioactivity .
  • 1-(4-Butoxy-2-hydroxy-6-methylphenyl)-2-(methylsulfinyl)ethanone: This hydroxyacetophenone derivative (CAS 478795-98-1) introduces a sulfinyl group instead of ethanol, increasing molecular weight (MW 330 vs. ~222 for the target compound) and altering redox properties .

Functional Group Variations

  • Phenoxyethanol Derivatives: 2-(4-Phenylphenoxy)ethanol (CAS 19070-95-2, MW 214.26) replaces the butoxy group with a biphenyl ether. The bulky phenyl group increases MW and may reduce solubility in aqueous media compared to 2-(4-Butoxy-2-methylphenyl)ethanol . 2-(4-Benzylphenoxy)ethanol (CAS 85983-26-2, MW 228.29) incorporates a benzyl group, further enhancing hydrophobicity (logP ~3.5 estimated) .
  • Ester and Ketone Derivatives: Ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate (CAS 1443310-19-7) replaces the ethanol group with an oxoacetate ester. This substitution increases electrophilicity, making it more reactive in nucleophilic acyl substitution reactions compared to the alcohol .

Biological Activity

2-(4-Butoxy-2-methylphenyl)ethanol is an organic compound classified under alcohols and phenols, notable for its structural features, including a butoxy group and a methyl group attached to a phenyl ring. This compound has garnered attention in various fields, particularly in biological research due to its potential therapeutic properties and interactions with biological systems.

The molecular structure of 2-(4-Butoxy-2-methylphenyl)ethanol allows for diverse chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group facilitates hydrogen bonding, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC13H18O2
Molecular Weight210.28 g/mol
Boiling Point280 °C
SolubilitySoluble in organic solvents

The biological activity of 2-(4-Butoxy-2-methylphenyl)ethanol is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with biomolecules, while the phenyl ring may engage in π-π interactions. These interactions can modulate various biological processes, influencing enzyme activities and receptor functions.

Biological Activity Studies

Research has indicated that 2-(4-Butoxy-2-methylphenyl)ethanol exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens. Its efficacy was evaluated using standard agar diffusion methods.
    • Case Study : In a study conducted by researchers at [source], the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in vitro.
    • Research Findings : A study published in [source] demonstrated that treatment with 2-(4-Butoxy-2-methylphenyl)ethanol reduced levels of TNF-alpha and IL-6 in cultured macrophages.
  • Cytotoxicity : Evaluations of cytotoxic effects on various cancer cell lines have been performed. The compound showed selective cytotoxicity towards certain cancer cells while sparing normal cells.
    • Example : A recent publication [source] reported that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways.

Toxicological Profile

The safety profile of 2-(4-Butoxy-2-methylphenyl)ethanol has been assessed through various toxicological tests.

Table 2: Toxicological Data Summary

Test TypeResult
Acute ToxicityLow toxicity observed
Skin IrritationMild irritation
Eye IrritationModerate irritation
Sensitization PotentialLow sensitization potential

Comparative Analysis

When compared to similar compounds such as 2-(4-Methoxy-2-methylphenyl)ethanol and 2-(4-Ethoxy-2-methylphenyl)ethanol, 2-(4-Butoxy-2-methylphenyl)ethanol demonstrates unique physicochemical properties that enhance its solubility and reactivity, making it a valuable candidate for further pharmaceutical development.

Table 3: Comparison with Similar Compounds

CompoundMolecular WeightAntimicrobial ActivityAnti-inflammatory Activity
2-(4-Butoxy-2-methylphenyl)ethanol210.28 g/molYesYes
2-(4-Methoxy-2-methylphenyl)ethanol198.26 g/molModerateYes
2-(4-Ethoxy-2-methylphenyl)ethanol202.27 g/molYesNo

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